N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide is a complex organic compound with a unique structure that includes a phenyl group, a hydrazine moiety, and an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide typically involves the reaction of phenylhydrazine with 3,3,5-trimethyl-1,2-oxazolidine-5-thione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials[][5].
Wirkmechanismus
The mechanism of action of N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylhydrazine: Similar structure but lacks the oxazolidine ring.
3,3,5-Trimethyl-1,2-oxazolidine-5-thione: Similar structure but lacks the phenylhydrazine moiety.
Phenylhydrazine derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide is unique due to the combination of the phenyl group, hydrazine moiety, and oxazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
497846-47-6 |
---|---|
Molekularformel |
C13H20N4OS |
Molekulargewicht |
280.39 g/mol |
IUPAC-Name |
1-phenyl-3-[(3,3,5-trimethyl-1,2-oxazolidin-5-yl)amino]thiourea |
InChI |
InChI=1S/C13H20N4OS/c1-12(2)9-13(3,18-17-12)16-15-11(19)14-10-7-5-4-6-8-10/h4-8,16-17H,9H2,1-3H3,(H2,14,15,19) |
InChI-Schlüssel |
OTNJSQSIWKGNJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(ON1)(C)NNC(=S)NC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.